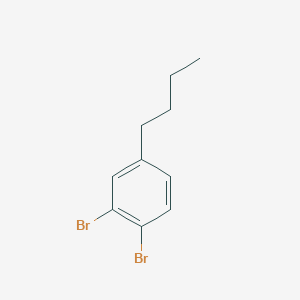

1,2-Dibromo-4-butylbenzene

描述

BenchChem offers high-quality 1,2-Dibromo-4-butylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dibromo-4-butylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1,2-dibromo-4-butylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Br2/c1-2-3-4-8-5-6-9(11)10(12)7-8/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STZMSCFYHQHBGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=C(C=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

1,2-Dibromo-4-tert-butylbenzene (CAS: 6683-75-6): A Comprehensive Technical Guide on Synthesis, Structural Dynamics, and Advanced Applications

Executive Summary

1,2-Dibromo-4-tert-butylbenzene (CAS: 6683-75-6) is a highly specialized halogenated aromatic hydrocarbon that serves as a critical intermediate in advanced organic synthesis[1]. Characterized by an ortho-dibromo motif and a bulky tert-butyl group, this compound is uniquely positioned for the development of sterically crowded phthalocyanines, organic light-emitting diode (OLED) materials, and complex pharmaceutical active ingredients (APIs)[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, regioselective synthetic methodologies, and downstream applications in transition-metal-catalyzed cross-coupling reactions.

Physicochemical Profiling & Structural Dynamics

The structural dynamics of 1,2-dibromo-4-tert-butylbenzene are defined by the competing electronic and steric effects of its substituents. The tert-butyl group is an activating, ortho/para-directing substituent; however, its massive steric bulk completely shields the C3 and C5 positions of the benzene ring[3]. Consequently, the molecule's reactivity profile is heavily skewed toward the less hindered positions, dictating its behavior in both its synthesis and its downstream applications[4].

Table 1: Quantitative Physicochemical Properties

| Property | Value |

| CAS Number | 6683-75-6 |

| Molecular Formula | C10H12Br2 |

| Molecular Weight | 292.01 g/mol |

| Appearance | Colorless to pale yellow liquid / off-white solid |

| Boiling Point | 281-282 °C |

| Density | 1.557 g/mL at 25 °C |

| Refractive Index | 1.5710 |

| LogP (Computed) | ~4.5 (Highly lipophilic) |

(Data aggregated from1[1] and 2[2])

Synthetic Methodologies: Regioselective Bromination

The primary laboratory and industrial synthesis of 1,2-dibromo-4-tert-butylbenzene involves the electrophilic bromination of 1-bromo-4-tert-butylbenzene, as detailed by 5[5].

Protocol 1: Electrophilic Aromatic Bromination

Objective: Synthesis of 1,2-dibromo-4-tert-butylbenzene via selective ortho-bromination. Materials: 1-bromo-4-tert-butylbenzene (0.04 mol), Bromine (Br₂, 0.12 mol), Iron powder (catalyst), Carbon tetrachloride (CCl₄) or Dichloromethane (DCM) solvent.

Step-by-Step Methodology:

-

Setup: Dissolve 1-bromo-4-tert-butylbenzene (8 g) in CCl₄ (5 mL) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Catalyst Activation: Add a catalytic amount of iron powder to the solution.

-

Halogen Addition: Cool the mixture to 5 °C. Slowly add a solution of Br₂ (9.5 g) in CCl₄ (4 mL) dropwise over 10 minutes.

-

Reaction: Remove the cooling bath and stir the mixture at 15 °C for 2 hours to ensure complete conversion.

-

Workup & Purification: Quench the reaction with saturated aqueous sodium thiosulfate to neutralize excess bromine. Extract the organic layer, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure. Purify the crude product via silica gel column chromatography using a CH₂Cl₂-hexane (1:1) eluent to yield the pure product (approx. 92% yield).

Causality & Mechanistic Insights:

-

Why Iron? Iron reacts in situ with Br₂ to form FeBr₃, a potent Lewis acid. This catalyst polarizes the Br-Br bond, generating the highly electrophilic bromonium ion (Br⁺) necessary to attack the deactivated bromobenzene ring[5].

-

Regioselectivity (Steric Shielding): In 1-bromo-4-tert-butylbenzene, the tert-butyl group strongly directs incoming electrophiles to its ortho positions (C3 and C5). However, the extreme steric hindrance of the tert-butyl moiety physically blocks these sites. As a result, the Br⁺ electrophile is forced to attack the C2 position—ortho to the existing, much smaller bromine atom. This steric shielding guarantees the exclusive formation of 1,2-dibromo-4-tert-butylbenzene[5],[3].

Advanced Applications in Materials Science & Cross-Coupling

The adjacent bromine atoms make 1,2-dibromo-4-tert-butylbenzene an ideal precursor for transition-metal-catalyzed cross-coupling reactions and the synthesis of bidentate ligands or macrocycles[2].

Figure 1: Synthetic pathway and downstream applications of 1,2-dibromo-4-tert-butylbenzene.

Protocol 2: Palladium-Catalyzed Cyanation (Phthalonitrile Synthesis)

Objective: Conversion to 4-tert-butylphthalonitrile, a precursor for highly soluble, sterically crowded phthalocyanines used in OLEDs and dyes[3]. Materials: 1,2-dibromo-4-tert-butylbenzene (1 eq), Zinc cyanide (Zn(CN)₂, 1.2 eq), Pd₂(dba)₃ (2-5 mol%), dppf ligand (4-10 mol%), anhydrous DMF.

Step-by-Step Methodology:

-

Setup: In a Schlenk tube under an inert argon atmosphere, combine 1,2-dibromo-4-tert-butylbenzene, Zn(CN)₂, Pd₂(dba)₃, and the dppf ligand.

-

Reaction: Inject anhydrous DMF and heat the mixture to 100-120 °C for 12-24 hours.

-

Workup: Cool to room temperature, dilute with ethyl acetate, and wash with 5% aqueous ammonia to remove excess zinc salts.

-

Purification: Concentrate the organic layer and purify via column chromatography to isolate 4-tert-butylphthalonitrile.

Causality & Mechanistic Insights: Traditional cyanation of aryl halides relies on the Rosenmund-von Braun reaction using CuCN at extremely high temperatures (>150 °C), which often leads to degradation. By utilizing a Pd₂(dba)₃ catalyst with a dppf ligand, the activation energy for the oxidative addition of the aryl bromide is significantly lowered[5]. The bidentate dppf ligand stabilizes the palladium intermediate, preventing catalyst deactivation and facilitating the reductive elimination of the sterically hindered nitrile product at milder temperatures[5]. The resulting 4-tert-butylphthalonitrile is crucial because the bulky tert-butyl groups prevent the aggregation (π-π stacking) of downstream phthalocyanine macrocycles, thereby enhancing their solubility and luminescence in OLED applications[3].

Lithium-Halogen Exchange Dynamics

When subjected to t-BuLi or n-BuLi, 1,2-dibromo-4-tert-butylbenzene undergoes rapid lithium-halogen exchange. The choice of solvent is critical: as demonstrated by 4[4], the reaction is sluggish in pure non-polar solvents (e.g., heptane). However, the addition of trace Lewis basic solvents (like THF or diethyl ether) coordinates the lithium cation, breaking down alkyllithium hexamers into highly reactive monomers and driving the exchange to near-quantitative yields (>97%)[4].

Table 2: Key Downstream Applications

| Reaction Type | Reagents / Catalysts | Target Product Class | Industrial Application |

| Cyanation | Zn(CN)₂, Pd₂(dba)₃, dppf | Phthalonitriles | Phthalocyanine dyes, OLEDs |

| Suzuki-Miyaura Coupling | Arylboronic acids, Pd(PPh₃)₄, Base | Terphenyl derivatives | Organic semiconductors |

| Buchwald-Hartwig Amination | Primary/Secondary Amines, Pd cat., Base | Arylamines | Pharmaceutical APIs, Hole-transport materials |

| Lithium-Halogen Exchange | t-BuLi or n-BuLi (in THF/ether) | Aryllithium intermediates | Complex organic synthesis |

Safety, Handling, & EHS Protocols

As a halogenated aromatic compound, 1,2-dibromo-4-tert-butylbenzene presents specific environmental, health, and safety (EHS) risks that must be managed rigorously:

-

Toxicity: It is classified as harmful if swallowed (H302) and causes skin (H315) and serious eye irritation (H319)[1].

-

Handling: Must be handled in a well-ventilated fume hood using non-sparking tools. The generation of aerosols or dust can cause severe respiratory tract irritation (H335)[1].

-

Storage: Store in tightly sealed containers in a cool, dry environment, strictly isolated from strong oxidizing agents to prevent the release of toxic hydrogen bromide (HBr) gas during decomposition[2].

References

- PubChem, "1,2-Dibromo-4-tert-butylbenzene | C10H12Br2 | CID 12250805",

- Thieme Connect, "Synthesis of Phthalonitriles Using a Palladium C

- Lookchem, "Cas 6683-75-6,1 2-DIBROMO-4-TERT-BUTYLBENZENE 97",

- ACS Publications, "Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides",

- ResearchGate, "Synthesis of substituted phthalocyanines",

Sources

- 1. 1,2-Dibromo-4-tert-butylbenzene | C10H12Br2 | CID 12250805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 6683-75-6,1 2-DIBROMO-4-TERT-BUTYLBENZENE 97 | lookchem [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

1,2-Dibromo-4-tert-butylbenzene chemical properties

1,2-Dibromo-4-tert-butylbenzene: A Comprehensive Technical Guide on Synthesis, Properties, and Advanced Applications

As a Senior Application Scientist, I frequently encounter the need for highly functionalized, sterically tuned aromatic building blocks. 1,2-Dibromo-4-tert-butylbenzene (CAS 6683-75-6) represents a quintessential scaffold in modern organic synthesis, bridging the gap between small-molecule drug development and advanced organic electronics.

This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic logic behind its regioselective synthesis, and field-proven experimental protocols for its downstream applications.

Physicochemical Profiling

Understanding the baseline physical properties of 1,2-dibromo-4-tert-butylbenzene is critical for reaction design, particularly when calculating equivalents, predicting solubility, and designing purification workflows. The compound typically presents as a pale-yellow to white solid or liquid depending on ambient temperature and purity.

Table 1: Key Physicochemical Properties

| Property | Value |

| IUPAC Name | 1,2-Dibromo-4-tert-butylbenzene |

| CAS Number | 6683-75-6 |

| Molecular Formula | C₁₀H₁₂Br₂ |

| Molecular Weight | 292.01 g/mol |

| Density | 1.557 g/mL at 25 °C |

| Boiling Point | 281–282 °C |

| Refractive Index (n20/D) | 1.5710 |

| Appearance | Pale-yellow to white solid/liquid |

Data synthesized from PubChem and Alfa Chemistry databases[1],[2].

Mechanistic Pathways & Regioselective Synthesis

The synthesis of 1,2-dibromo-4-tert-butylbenzene from 1-bromo-4-tert-butylbenzene relies on the delicate interplay of electronic directing effects and steric hindrance.

In an Electrophilic Aromatic Substitution (EAS) framework, both the existing bromo group and the tert-butyl group are ortho/para directors. However, the para positions relative to both substituents are already occupied. The incoming electrophile (the bromonium ion, Br⁺) must choose between the position ortho to the bromo group (position 2) or ortho to the tert-butyl group (position 3).

The extreme steric bulk of the tert-butyl moiety heavily disfavors attack at position 3. Consequently, regioselective bromination occurs almost exclusively at position 2, yielding the 1,2-dibromo substitution pattern[3].

Fig 1: Regioselective synthesis pathway of 1,2-dibromo-4-tert-butylbenzene.

Experimental Protocols & Methodologies

Every robust chemical process must be a self-validating system. The protocols below include specific markers for reaction monitoring and validation.

Protocol 1: Catalytic Bromination of 1-Bromo-4-tert-butylbenzene

Adapted from Iqbal et al. (2009)[3]. Note: While the original literature utilizes CCl₄, modern green chemistry adaptations often substitute it with dichloromethane (CH₂Cl₂) to mitigate toxicity.

-

Preparation: Dissolve 1-bromo-4-tert-butylbenzene (8.0 g, 0.04 mol) in CCl₄ or CH₂Cl₂ (5 mL) in a round-bottom flask.

-

Catalysis: Add a catalytic amount of iron powder to the reaction flask to generate the active FeBr₃ Lewis acid catalyst in situ.

-

Cooling: Submerge the flask in an ice bath to cool the mixture to 5 °C.

-

Halogenation: Dropwise, add a solution of bromine (9.5 g, 0.12 mol) dissolved in the chosen solvent (4 mL) over a period of 10 minutes to control the exotherm.

-

Propagation: Remove the ice bath and stir the mixture at 15 °C for 2 hours.

-

Validation & Purification: Monitor the disappearance of the starting material via TLC. Evaporate the solvent under reduced pressure. Purify the crude product via column chromatography using CH₂Cl₂-hexane (1:1) as the eluent.

-

Expected Yield: ~11 g (92%). The regioselectivity can be confirmed via ¹H NMR, which will display a distinct ABX spin system for the three remaining aromatic protons[3].

Protocol 2: Palladium-Catalyzed Cyanation to Phthalonitriles

Converting the dibromo scaffold into a phthalonitrile is a critical step for synthesizing phthalocyanine macrocycles. Traditional methods required harsh conditions (e.g., CuCN in refluxing pyridine). The modern palladium-catalyzed approach offers milder conditions and higher functional group tolerance[3],[4].

-

Setup: Charge a 25 mL two-neck flask with 1,2-dibromo-4-tert-butylbenzene (1 mmol) in dimethylacetamide (DMAC, 2 mL).

-

Atmosphere Control: Add polymethylhydrosiloxane (PMHS, 20 mg). This acts as a reducing agent to stabilize the Pd(0) species, brilliantly eliminating the need for a strict inert argon atmosphere[4],.

-

Catalyst Addition: Add Pd₂(dba)₃ (20 mg, 2 mol%) and the ligand DPPF (15 mg, 2.7 mol%).

-

Cyanation: Heat the mixture to 100–120 °C. Add Zn(CN)₂ (117 mg, 1 mmol) in 4–5 portions over the reaction time.

-

Workup: Once TLC indicates completion, cool the mixture, dilute with EtOAc, and filter. Wash the filtrate with H₂O, dry over MgSO₄, and concentrate in vacuo to yield the substituted phthalonitrile[3].

Advanced Applications in Materials Science & Drug Development

The incorporation of the tert-butyl moiety is not merely structural; it serves a dual functional purpose. In downstream applications, this bulky group disrupts intermolecular π-π stacking just enough to prevent aggregation, thereby enhancing the solubility of the resulting conjugated macromolecules in organic solvents,.

-

OLEDs and Organic Photovoltaics (OPVs): The dibromo functionality serves as a dual handle for cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings). This makes it an ideal monomer for synthesizing conjugated polymers like D18-2Br and DTBT derivatives. The enhanced solubility provided by the tert-butyl group is a strict prerequisite for solution-processed device fabrication, such as spin-coating or inkjet printing[2].

-

Pharmaceuticals and Agrochemicals: In drug development, sterically encumbered aryl halides are valuable for exploring structure-activity relationships (SAR). The tert-butyl group increases lipophilicity and can block metabolic oxidation sites, while the two orthogonal bromine atoms allow for sequential, regioselective functionalization via Buchwald-Hartwig aminations[5].

-

Phthalocyanines & MOFs: As demonstrated in Protocol 2, cyanation yields phthalonitriles, which are tetramerized to form zinc or copper phthalocyanines. These macrocycles are heavily utilized as industrial dyes, photosensitizers, and components in nonlinear optics[4],.

Fig 2: Downstream applications of 1,2-dibromo-4-tert-butylbenzene.

Safety, Handling, and Storage

Handling 1,2-dibromo-4-tert-butylbenzene requires strict adherence to standard Environmental, Health, and Safety (EHS) protocols for halogenated aromatics.

-

Hazard Classifications (GHS): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1],.

-

Storage: The compound is stable under standard temperatures and pressures. It should be stored in a cool, dry, well-ventilated area, tightly sealed and isolated from strong oxidizing agents[2].

References

-

Title: 1,2-Dibromo-4-tert-butylbenzene | C10H12Br2 | CID 12250805 Source: PubChem (National Institutes of Health) URL: [Link]

-

Title: 1,2-Dibromo-4-tert-butylbenzene | CAS: 6683-75-6 Source: Alfa Chemistry URL: [Link]

-

Title: Synthesis of Phthalonitriles Using a Palladium Catalyst (Iqbal, Z., Lyubimtsev, A., & Hanack, M.) Source: Synthesis 2009(13): 2287-2290 (Thieme Connect) URL: [Link]

-

Title: Synthesis of new glycosylated zinc phthalocyanines and naphthalocyanines Source: Universität Tübingen (Dissertations) URL: [Link]

-

Title: Cas 6683-75-6, 1,2-DIBROMO-4-TERT-BUTYLBENZENE 97 Source: LookChem URL: [Link]

Sources

- 1. 1,2-Dibromo-4-tert-butylbenzene | C10H12Br2 | CID 12250805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-Dibromo-4-tert-butylbenzene|CAS: 6683-75-6- Alfa Tshuaj [mww.alfachemar.com]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. (PDF) ChemInform Abstract: Synthesis of Phthalonitriles Using a Palladium Catalyst [academia.edu]

- 5. Cas 6683-75-6,1 2-DIBROMO-4-TERT-BUTYLBENZENE 97 | lookchem [lookchem.com]

Synthesis of 1,2-Dibromo-4-tert-butylbenzene: A Technical Guide to Steric Override in Electrophilic Aromatic Substitution

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Self-Validating Protocols, and Regiochemical Control

I. Executive Overview

The compound 1,2-dibromo-4-tert-butylbenzene (CAS: 6683-75-6) is a highly valued building block in advanced organic synthesis, serving as a critical precursor for the palladium-catalyzed synthesis of substituted phthalonitriles and complex phthalocyanine macrocycles .

Synthesizing this molecule from tert-butylbenzene requires a two-stage electrophilic aromatic substitution (EAS). As a Senior Application Scientist, it is vital to understand that this synthesis is not merely a sequence of reagent additions; it is a masterclass in exploiting molecular geometry. The reaction demonstrates how extreme steric hindrance can completely override classical electronic directing rules—a principle known as steric override .

II. Mechanistic Causality: The Steric Override Principle

The transformation of tert-butylbenzene to 1,2-dibromo-4-tert-butylbenzene occurs via two distinct bromination events, each governed by different mechanistic forces.

Stage 1: Steric Control (Para-Direction)

In the first bromination, the tert-butyl group acts as an electronically activating, ortho/para-directing group. However, the tert-butyl moiety possesses a massive steric bulk (A-value ~4.8 kcal/mol). This creates severe allylic strain at the ortho positions, effectively blocking them. Consequently, the incoming bromonium ion is directed almost exclusively to the para position, yielding 1-bromo-4-tert-butylbenzene .

Stage 2: Steric Override (Ortho-to-Bromine Direction)

The second bromination presents a fascinating mechanistic conflict:

-

Electronic Preference: The tert-butyl group is activating, while the existing bromine atom is deactivating. Classical electronic rules dictate that the more activating group controls regioselectivity, which would theoretically direct the second bromine to position 3 (ortho to the tert-butyl group).

-

Steric Reality: The immense steric umbrella of the tert-butyl group completely shields positions 3 and 5.

As a result, the incoming electrophile is forced to attack position 2 (ortho to the existing bromine), despite bromine being electronically deactivating. This steric override is the sole reason we isolate 1,2-dibromo-4-tert-butylbenzene in >90% yield rather than the electronically favored 1,3-dibromo isomer .

Logical pathway of bromination highlighting the steric override principle.

III. Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . Every critical step includes a physical or chemical checkpoint to verify success before proceeding.

Protocol 1: Synthesis of 1-Bromo-4-tert-butylbenzene (Stage 1)

-

Setup: In a round-bottom flask equipped with a dropping funnel and a gas trap, add tert-butylbenzene (1.0 eq) and a catalytic amount of iron powder (0.05 eq).

-

Reaction: Cool the mixture to 0 °C. Add liquid bromine (1.05 eq) dropwise.

-

Causality of Catalyst: Iron powder reacts directly with Br₂ to generate anhydrous FeBr₃ in situ. This ensures maximum Lewis acid activity compared to using aged, potentially hydrated commercial FeBr₃.

-

Validation Checkpoint (Visual): The reaction will immediately begin evolving HBr gas. The complete cessation of gas evolution indicates the consumption of the starting material.

-

Workup: Wash the organic phase with 10% aqueous sodium bisulfite (NaHSO₃), followed by water and brine. Dry over MgSO₄ and concentrate to yield the mono-brominated intermediate.

Protocol 2: Synthesis of 1,2-Dibromo-4-tert-butylbenzene (Stage 2)

Adapted from the optimized conditions by Iqbal et al..

-

Solvent Selection: Dissolve 1-bromo-4-tert-butylbenzene (8.0 g, 40.0 mmol) in anhydrous CCl₄ (5 mL) and add a catalytic amount of iron powder.

-

Causality: CCl₄ is chosen because its non-polar, non-coordinating nature prevents solvent molecules from binding to the FeBr₃ catalyst, maintaining the extreme electrophilicity required to brominate a deactivated ring.

-

-

Addition: Cool the system to 5 °C. Add a solution of bromine (9.5 g, ~60.0 mmol) in CCl₄ (4 mL) dropwise over 10 minutes.

-

Expert Note on Stoichiometry: The original literature reports 0.12 mol for 9.5 g of bromine, which refers to moles of bromine atoms. The actual molar amount of Br₂ molecules is ~0.06 mol (1.5 equivalents). This excess provides the necessary thermodynamic driving force.

-

-

Incubation: Stir the mixture at 15 °C for 2 hours.

-

Validation Checkpoint (Quench Integrity): Upon completion, quench with aqueous NaHSO₃. The organic layer must transition from deep red/brown to pale yellow, confirming the complete neutralization of active Br₂.

-

Purification: Evaporate the solvent and purify via column chromatography using CH₂Cl₂-hexane (1:1) as the eluent. Yield: ~11 g (92%).

Step-by-step experimental workflow for the synthesis of 1,2-dibromo-4-tert-butylbenzene.

IV. Quantitative Data & Analytical Validation

The success of this synthesis relies heavily on verifying the regiochemistry. If the reaction had followed electronic rules, the coupling constants in the ¹H NMR would reflect a 1,3-dibromo arrangement. Instead, the analytical data definitively proves the 1,2-dibromo structure.

Table 1: Reaction Parameters & Yield Optimization

| Parameter | Stage 1: Mono-bromination | Stage 2: Di-bromination | Rationale |

| Starting Material | tert-Butylbenzene | 1-Bromo-4-tert-butylbenzene | Sequential deactivation requires stronger conditions for Stage 2. |

| Reagent | Br₂ (1.05 eq) | Br₂ (1.5 eq) | Excess Br₂ in Stage 2 overcomes the deactivating effect of the first bromine . |

| Catalyst | Fe powder (catalytic) | Fe powder (catalytic) | Generates highly active, anhydrous FeBr₃ in situ. |

| Solvent | Neat or CH₂Cl₂ | CCl₄ | CCl₄ prevents solvent coordination to the Lewis acid, maximizing catalyst activity . |

| Temperature | 0 °C to 25 °C | 5 °C to 15 °C | Low temperature controls the exothermic reaction and prevents polybromination. |

| Yield | >90% | 92% | High regioselectivity driven by steric bulk. |

Table 2: Spectroscopic Validation (1,2-Dibromo-4-tert-butylbenzene)

| Analytical Method | Signal / Value | Assignment / Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.59 (d, ⁴J = 2.3 Hz, 1H) | H-3: Exhibits only meta-coupling to H-5, proving position 2 is occupied by Br . |

| ¹H NMR | δ 7.50 (d, ³J = 8.4 Hz, 1H) | H-6: Exhibits ortho-coupling to H-5 . |

| ¹H NMR | δ 7.16 (dd, ³J = 8.4 Hz, ⁴J = 2.3 Hz, 1H) | H-5: Exhibits both ortho-coupling to H-6 and meta-coupling to H-3 . |

| ¹H NMR | δ 1.27 (s, 9H) | tert-Butyl protons: Massive singlet confirming the intact alkyl group. |

| MS (EI) | m/z 291.8 (45%) | [M]⁺ molecular ion: Central peak of the ⁷⁹Br⁸¹Br isotope cluster , . |

| MS (EI) | m/z 276.8 (100%) | [M - CH₃]⁺ base peak: Characteristic loss of a methyl radical from the tert-butyl group . |

V. References

-

Zafar Iqbal, Alexey Lyubimtsev, Michael Hanack. "Synthesis of Phthalonitriles Using a Palladium Catalyst". Synlett, 2009(14): 2287-2290. URL:[Link]

-

P. W. Robertson, P. B. D. de la Mare, B. E. Swedlund. "The Kinetics of Aromatic Halogen Substitution. Part IX. Relative Rates of Bromination of Toluene and tert.-Butylbenzene". Journal of the Chemical Society (Resumed), 1953, 782-788. URL:[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 12250805, 1,2-Dibromo-4-tert-butylbenzene". PubChem. URL:[Link]

Architecting Steric and Electronic Complexity: A Technical Guide to 1,2-Dibromo-4-tert-butylbenzene in Advanced Synthesis

As a Senior Application Scientist navigating the intricate landscape of modern organic synthesis and drug development, the selection of starting materials is rarely arbitrary. 1,2-Dibromo-4-tert-butylbenzene (CAS: 6683-75-6) stands out as a highly specialized aryl halide that perfectly balances electronic activation with profound steric shielding[1].

This whitepaper dissects the physicochemical properties, self-validating synthesis protocols, and mechanistic utility of 1,2-dibromo-4-tert-butylbenzene, specifically focusing on its role as a linchpin in cross-coupling reactions and the development of next-generation photodynamic therapy (PDT) agents.

Physicochemical Profile & Molecular Architecture

The utility of 1,2-dibromo-4-tert-butylbenzene stems directly from its structural duality. The molecule features an ortho-dibromo motif that primes the benzene ring for dual functionalization or cyclization. Concurrently, the bulky tert-butyl group at the para position relative to one of the bromines introduces significant steric hindrance[2]. This steric bulk is not merely a structural artifact; it is a deliberate design choice used to dictate regioselectivity during synthesis and to prevent intermolecular aggregation in downstream macromolecular products[3].

Quantitative Data Summary

| Property | Value |

| IUPAC Name | 1,2-Dibromo-4-tert-butylbenzene |

| CAS Number | 6683-75-6[1] |

| Molecular Formula | C₁₀H₁₂Br₂[1] |

| Molecular Weight | 292.01 g/mol [1] |

| Boiling Point | 281-282 °C[4] |

| Density | 1.557 g/mL at 25 °C[5] |

| SMILES String | CC(C)(C)C1=CC(=C(C=C1)Br)Br[1] |

Synthesis Methodology: Electrophilic Aromatic Bromination

The preparation of 1,2-dibromo-4-tert-butylbenzene relies on the highly regioselective electrophilic aromatic bromination of 1-bromo-4-tert-butylbenzene.

Causality of Regioselectivity: The starting material contains a tert-butyl group that heavily shields its adjacent ortho positions. Consequently, when the electrophilic bromonium ion attacks the ring, it is sterically directed to the position ortho to the existing bromine atom and meta to the tert-butyl group, ensuring a high-yield, predictable substitution pattern[6].

Step-by-Step Protocol & Self-Validating Workflow

-

Reaction Setup: Dissolve 8.0 g (0.04 mol) of 1-bromo-4-tert-butylbenzene in 5 mL of carbon tetrachloride (CCl₄) in a round-bottom flask equipped with a magnetic stirrer and an ice bath to maintain the temperature at 5 °C[6].

-

Catalyst Initiation: Add a catalytic amount of iron powder to the solution[6].

-

Mechanistic Insight: The iron powder reacts with elemental bromine to form FeBr₃ in situ. This strong Lewis acid coordinates with Br₂, polarizing the Br-Br bond and generating the highly electrophilic bromonium ion (Br⁺) required to disrupt the aromaticity of the ring.

-

-

Reagent Addition: Prepare a solution of 9.5 g (0.12 mol) of bromine (Br₂) in 4 mL of CCl₄. Add this solution dropwise to the reaction mixture over 10 minutes[6].

-

Causality: Dropwise addition at 5 °C controls the exothermic nature of the electrophilic attack, preventing thermal runaway and minimizing unwanted polybrominated byproducts.

-

-

Propagation: Remove the ice bath and allow the mixture to stir continuously at 15 °C for 2 hours to drive the reaction to completion[6].

-

Workup & Purification: Evaporate the CCl₄ solvent under reduced pressure. Purify the crude product via silica gel column chromatography utilizing a dichloromethane (CH₂Cl₂)-hexane (1:1) eluent system, yielding approximately 11 g (92% yield) of the target compound[6].

-

Self-Validation (Quality Control): A protocol is only as good as its validation metrics. Confirm the structural integrity using ¹H NMR (400 MHz, CDCl₃). The system is validated if the spectrum exhibits: δ = 7.59 (d, J = 2.3 Hz, 1 H), 7.50 (d, J = 8.4 Hz, 1 H), 7.16 (dd, J = 8.4 Hz, J = 2.3 Hz, 1 H), and a massive singlet at 1.27 (s, 9 H) ppm corresponding to the tert-butyl protons. Electron Ionization Mass Spectrometry (EI-MS) must yield an [M]⁺ peak at m/z = 291.8[6].

Fig 1: Step-by-step synthetic workflow for 1,2-Dibromo-4-tert-butylbenzene via bromination.

Mechanistic Utility in Advanced Cross-Coupling

In pharmaceutical and materials science, the ortho-dibromo configuration of 1,2-dibromo-4-tert-butylbenzene is highly prized as an aryl halide partner in transition-metal-catalyzed cross-coupling reactions, including Suzuki and Buchwald-Hartwig couplings[2].

A critical application of this molecule is the synthesis of substituted phthalonitriles via Palladium-Catalyzed Cyanation . Historically, converting ortho-dibromobenzenes to phthalonitriles required the Rosenmund-von Braun reaction, which demands harsh conditions (>150 °C, CuCN in refluxing DMF) and frequently results in intractable copper phthalocyanine byproducts[7].

By utilizing 1,2-dibromo-4-tert-butylbenzene, researchers can leverage a much milder, high-yield cyanation protocol:

-

Catalytic System: Tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) as the palladium source, paired with 1,1′-bis(diphenylphosphino)ferrocene (DPPF) as the stabilizing ligand[6].

-

Cyanide Source: Zinc cyanide (Zn(CN)₂) is used instead of CuCN, allowing the dual cross-coupling to proceed smoothly at 100-120 °C without the formation of metallic macrocycle byproducts[7].

Applications in Drug Development: Photodynamic Therapy (PDT)

The ultimate value of 1,2-dibromo-4-tert-butylbenzene in drug development is realized when its downstream derivative, 4-tert-butylphthalonitrile, undergoes metal-templated cyclotetramerization to form tetra-tert-butylphthalocyanines [3].

Phthalocyanines are potent photosensitizers used in Photodynamic Therapy (PDT) for targeted oncology. When irradiated with specific wavelengths of light, they generate reactive singlet oxygen (¹O₂) that destroys tumor cells[3]. However, planar phthalocyanines inherently suffer from severe π-π stacking in aqueous biological media. This aggregation quenches their excited states, drastically reducing the quantum yield of singlet oxygen and rendering the drug ineffective.

The Causality of the tert-butyl Group: The incorporation of the bulky tert-butyl group directly onto the macrocycle periphery acts as a physical, three-dimensional spacer. This steric shielding completely disrupts intermolecular π-π stacking, preventing aggregation in the bloodstream, increasing solubility in organic delivery vehicles, and ensuring maximum photocytotoxicity at the tumor site[3].

Fig 2: Mechanistic pathway from dibromo precursor to functionalized phthalocyanines for PDT.

References

-

Synthesis of Phthalonitriles Using a Palladium Catalyst thieme-connect.com[Link]

-

1,2-Dibromo-4-tert-butylbenzene | CAS: 6683-75-6 alfachemar.com[Link]

-

1,2-Dibromo-4-tert-butylbenzene | C10H12Br2 | CID 12250805 PubChem (nih.gov)[Link]

-

ChemInform Abstract: Synthesis of Phthalonitriles Using a Palladium Catalyst academia.edu[Link]

Sources

- 1. 1,2-Dibromo-4-tert-butylbenzene | C10H12Br2 | CID 12250805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. wap.guidechem.com [wap.guidechem.com]

- 3. quod.lib.umich.edu [quod.lib.umich.edu]

- 4. echemi.com [echemi.com]

- 5. 1,2-Dibromo-4-tert-butylbenzene|CAS: 6683-75-6- Alfa Tshuaj [mww.alfachemar.com]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. (PDF) ChemInform Abstract: Synthesis of Phthalonitriles Using a Palladium Catalyst [academia.edu]

1,2-Dibromo-4-tert-butylbenzene: A Strategic Building Block in Advanced Materials and Pharmaceutical Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Methodological Whitepaper

Executive Summary & Mechanistic Rationale

In the landscape of advanced organic synthesis, 1,2-Dibromo-4-tert-butylbenzene (CAS: 6683-75-6) emerges as a highly privileged scaffold[1]. Its utility is driven by a precise combination of electronic and steric properties. The presence of two adjacent (ortho) bromine atoms provides a dual-functional handle for iterative or simultaneous cross-coupling and cyanation reactions[2]. Meanwhile, the tert-butyl group at the 4-position acts as a massive steric shield.

For application scientists developing active pharmaceutical ingredients (APIs) or organic light-emitting diodes (OLEDs), this steric bulk is not merely a structural feature—it is a functional necessity. In macrocycles like phthalocyanines, the tert-butyl group prevents intermolecular π−π stacking, thereby drastically increasing solubility in organic solvents and preventing aggregation-caused quenching (ACQ) in photodynamic and optoelectronic applications[2][3].

Table 1: Physicochemical Profiling & Analytical Significance

| Property | Value | Analytical & Practical Significance |

| CAS Number | 6683-75-6 | Unique identifier for procurement, safety tracking, and regulatory compliance[1]. |

| Molecular Formula | C₁₀H₁₂Br₂ | Dictates stoichiometric calculations in complex cross-coupling cascades[1]. |

| Molecular Weight | 292.01 g/mol | Essential for MS validation; exhibits a distinct 1:2:1 isotopic triplet[1]. |

| Density | 1.557 g/mL (25 °C) | High density dictates phase separation behavior (bottom layer) in aqueous workups[1]. |

| Boiling Point | 281–282 °C | Indicates high thermal stability; necessitates high-vacuum distillation for purification[1]. |

| Appearance | Colorless liquid to off-white solid | Visual checkpoint for purity; degradation or impurities often manifest as dark yellowing[1][4]. |

Core Application I: Precursor to Advanced Phthalocyanines

Phthalocyanines are robust macrocycles utilized in photodynamic therapy (PDT), chemical sensors, and industrial catalysis[2]. However, unsubstituted phthalocyanines are notoriously insoluble, making them nearly impossible to process.

1,2-Dibromo-4-tert-butylbenzene solves this by serving as the ultimate precursor to 4-tert-butylphthalonitrile . When these nitriles are tetramerized, the resulting tetra-tert-butylphthalocyanines are highly soluble in standard organic solvents[2].

Historically, converting the dibromoarene to a dinitrile relied on the Rosenmund-von Braun reaction using CuCN at extreme temperatures (>200 °C). This method is fundamentally flawed for synthesizing metal-free or zinc-based macrocycles because the copper inadvertently templates the formation of highly stable Copper Phthalocyanine (CuPc) byproducts[5]. Today, state-of-the-art protocols utilize Palladium-Catalyzed Cyanation , operating under milder conditions and preserving the free nitrile[5].

Workflow of 1,2-Dibromo-4-tert-butylbenzene conversion into soluble phthalocyanine macrocycles.

Core Application II: OLEDs and Cross-Coupling Architectures

In the realm of materials science, 1,2-dibromo-4-tert-butylbenzene is a highly sought-after aryl halide partner for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions[3][6].

By leveraging the two adjacent bromine atoms, researchers can execute double-coupling events to synthesize complex, fused polycyclic aromatic hydrocarbons (PAHs) such as functionalized triphenylenes[3]. The logic behind incorporating the tert-butyl group into OLED architectures is rooted in quantum mechanics: the bulky group forces adjacent molecules apart in the solid state, preventing excimer formation and maintaining high luminescence quantum yields.

Palladium-catalyzed cyanation cycle for 1,2-Dibromo-4-tert-butylbenzene functionalization.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include explicit analytical checkpoints so researchers can verify intermediate success before committing to downstream steps.

Protocol A: Electrophilic Aromatic Bromination Synthesis

Objective: Regioselective synthesis of 1,2-dibromo-4-tert-butylbenzene from 1-bromo-4-tert-butylbenzene. Causality: Iron powder generates FeBr3 in situ, acting as a Lewis acid to polarize the Br-Br bond. The existing bromine directs the incoming electrophile to the ortho position, as the para position is blocked by the tert-butyl group[7].

Step-by-Step Procedure:

-

Initiation: Dissolve 1-bromo-4-tert-butylbenzene (8.0 g, 0.04 mol) in CCl4 (5 mL) in a round-bottom flask. Add a catalytic amount of elemental iron powder[7].

-

Thermal Control: Cool the vessel to 5 °C. Rationale: Bromination is highly exothermic; thermal control prevents over-bromination and solvent loss.

-

Addition: Dropwise, add a solution of bromine (9.5 g, 0.12 mol) in CCl4 (4 mL) over 10 minutes[7].

-

Propagation: Remove the cooling bath and stir the mixture at 15 °C for 2 hours[7].

-

Self-Validation Checkpoint: Extract a 10 μ L aliquot. GC-MS analysis must show the disappearance of the starting material ( m/z≈213 ) and the emergence of a distinct 1:2:1 isotopic triplet at m/z 290, 292, and 294. Furthermore, 1 H NMR (400 MHz, CDCl3 ) will confirm success via a characteristic singlet at δ=1.27 ppm (9H) and aromatic protons at δ=7.59,7.50, and 7.16 ppm[7].

-

Isolation: Evaporate the solvent under reduced pressure. Purify the crude product via silica gel column chromatography using CH2Cl2 -hexane (1:1) as the eluent. Expected yield: ~92% (11 g)[7].

Protocol B: Palladium-Catalyzed Cyanation

Objective: Conversion of 1,2-dibromo-4-tert-butylbenzene to 4-tert-butylphthalonitrile. Causality: Utilizing Pd2(dba)3 and dppf allows for transmetalation with Zn(CN)2 at 100–120 °C, bypassing the extreme heat of CuCN methods and preventing unwanted macrocycle templating[5].

Step-by-Step Procedure:

-

Preparation: In a Schlenk flask, combine 1,2-dibromo-4-tert-butylbenzene (1.0 equiv), Zn(CN)2 (1.2 equiv), Pd2(dba)3 (2 mol%), and dppf (4 mol%)[5].

-

Solvation: Add anhydrous N,N-dimethylacetamide (DMAC). Optional: Add a catalytic amount of polymethylhydrosiloxane (PMHS) to scavenge oxygen, which mitigates the strict requirement for an inert argon atmosphere[5].

-

Heating: Heat the reaction mixture to 100–120 °C and stir for 12 hours[5].

-

Self-Validation Checkpoint: Perform an FTIR scan on a worked-up aliquot. The complete disappearance of the C-Br stretch and the appearance of a sharp, intense nitrile (C ≡ N) stretching frequency at ∼2230 cm−1 validates the transformation.

-

Workup: Quench with water, extract with ethyl acetate, dry over MgSO4 , and purify via column chromatography. Expected yield: 80–96%[5].

References

-

Cas 6683-75-6,1 2-DIBROMO-4-TERT-BUTYLBENZENE 97 , LookChem. Available at: 1

-

1,2-Dibromo-4-tert-butylbenzene , Nordmann Global. Available at: 4

-

Synthesis of Phthalonitriles Using a Palladium Catalyst , Thieme E-Books & E-Journals. Available at: 7

-

Synthesis of new glycosylated zinc phthalocyanines and naphthalocyanines , Universität Tübingen. Available at:

-

Synthesis of substituted phthalocyanines , University of Michigan. Available at: 2

-

1,2-Dibromo-4-tert-butylbenzene|CAS: 6683-75-6 , Alfa Chemical. Available at: 3

-

Synthesis of Phthalonitriles Using a Palladium Catalyst (PDF) , Academia.edu. Available at: 5

-

1-Bromo-4-tert-butylbenzene 3972-65-4 , Guidechem. Available at: 6

Sources

- 1. Cas 6683-75-6,1 2-DIBROMO-4-TERT-BUTYLBENZENE 97 | lookchem [lookchem.com]

- 2. quod.lib.umich.edu [quod.lib.umich.edu]

- 3. 1,2-Dibromo-4-tert-butylbenzene|CAS: 6683-75-6- Alfa Tshuaj [mww.alfachemar.com]

- 4. 1,2-Dibromo-4-tert-butylbenzene (6683-75-6) at Nordmann - nordmann.global [nordmann.global]

- 5. (PDF) ChemInform Abstract: Synthesis of Phthalonitriles Using a Palladium Catalyst [academia.edu]

- 6. Page loading... [guidechem.com]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

Reactivity of C-Br Bonds in 1,2-Dibromo-4-tert-butylbenzene: A Technical Guide for Advanced Organic Synthesis

Executive Summary

1,2-Dibromo-4-tert-butylbenzene (CAS: 6683-75-6) is a highly valued ortho-dibrominated aromatic building block. Its unique structural asymmetry, imparted by the bulky and electron-donating tert-butyl group, creates a differentiated reactivity profile between its two carbon-bromine (C-Br) bonds. Understanding this reactivity is paramount for researchers developing highly soluble, non-aggregating phthalocyanine macrocycles, advanced OLED materials, and complex active pharmaceutical ingredients (APIs)[1]. This whitepaper deconstructs the electronic and steric causality governing its reactivity and provides self-validating protocols for its two primary synthetic pathways: transition-metal catalyzed cross-coupling and benzyne generation.

Structural and Electronic Profiling (The Causality of Reactivity)

To predict and control the reactivity of 1,2-dibromo-4-tert-butylbenzene, we must analyze the microenvironment of the C1-Br and C2-Br bonds.

-

Electronic Causality: The tert-butyl group exerts a strong positive inductive (+I) and hyperconjugative effect, pushing electron density into the aromatic ring. This effect is most pronounced at the ortho (C3, C5) and para (C1) positions. Consequently, the C1-Br bond is significantly more electron-rich than the C2-Br bond (which is meta to the tert-butyl group).

-

Steric Causality: The massive steric bulk of the tert-butyl group at C4 heavily shields the adjacent C3 and C5 protons. Because C2 is adjacent to C3, the steric hindrance cascades, making the C2-Br bond slightly more sterically encumbered than the C1-Br bond.

When designing a synthetic route, these two factors often oppose each other. For instance, in transition-metal catalysis, oxidative addition prefers the more electron-deficient bond (favoring C2), but steric hindrance can impede metal coordination (favoring C1).

Table 1: Comparative Electronic & Steric Parameters of C-Br Bonds

| Bond Position | Relationship to t-Bu | Electronic Environment | Steric Environment | Predicted Initial Reactivity |

| C1-Br | Para | Electron-rich (+I effect) | Less hindered (adjacent to C2-Br, C6-H) | Disfavored for initial electrophilic attack / lithiation. |

| C2-Br | Meta | Electron-deficient | More hindered (adjacent to C1-Br, C3-H) | Favored for initial oxidative addition and Li-halogen exchange. |

Pathway 1: Transition-Metal Catalyzed Double Cyanation

A premier application of 1,2-dibromo-4-tert-butylbenzene is its conversion to 4-tert-butylphthalonitrile, a critical precursor for soluble phthalocyanine dyes[2]. This is achieved via a Palladium-catalyzed double cyanation[3].

Mechanistic Insight: The reaction relies on the sequential oxidative addition of Pd(0) to the C-Br bonds. The first oxidative addition is the rate-limiting step. Once the first bromine is replaced by a strongly electron-withdrawing cyano (-CN) group, the electron density of the aromatic ring plummets. This electronic depletion drastically lowers the activation energy for the second oxidative addition, making the second coupling step orders of magnitude faster than the first. Consequently, isolating the mono-cyano intermediate is practically impossible; the system acts as a kinetic funnel driving toward the double-substituted product.

Catalytic cycle of Pd-catalyzed double cyanation highlighting the accelerated second addition.

Protocol 1: Self-Validating Double Cyanation Workflow

-

Reagents: 1,2-Dibromo-4-tert-butylbenzene (1.0 eq), Zn(CN)₂ (1.2 eq), Pd₂(dba)₃ (2 mol%), dppf (4 mol%), PMHS (additive), DMAC (solvent).

-

Step-by-Step Methodology:

-

Charge a flame-dried Schlenk flask with 1,2-dibromo-4-tert-butylbenzene and DMAC under argon.

-

Add Pd₂(dba)₃ and dppf. Stir for 10 minutes at room temperature to pre-form the active Pd(0) complex. Causality: Pre-formation ensures the catalyst is active before introducing the coordinating cyanide.

-

Add polymethylhydrosiloxane (PMHS, 20 mg/mmol). Causality: PMHS acts as a mild reducing agent to maintain the palladium in its active Pd(0) state throughout the high-temperature reaction[3].

-

Heat the mixture to 120 °C. Add Zn(CN)₂ in 4-5 small portions over 2 hours. Causality: Cyanide is a strong σ-donor and π-acceptor. Adding it all at once will saturate the Pd coordination sphere, poisoning the catalyst. Portion-wise addition maintains a low steady-state concentration of CN⁻.

-

Monitor by GC-MS. Upon completion (typically 4-6 hours), cool, dilute with EtOAc, and filter through Celite to remove zinc salts.

-

Purify by flash chromatography (silica gel, hexanes/EtOAc).

-

-

Self-Validation Checkpoint: The complete absence of the mono-cyano intermediate on the GC-MS trace validates the "accelerated second addition" kinetic model. If mono-cyano peaks appear, it indicates premature catalyst deactivation (likely due to oxygen ingress or cyanide poisoning).

Pathway 2: Lithium-Halogen Exchange and Benzyne Generation

The ortho-dibromo motif is a classic precursor for arynes. Treating 1,2-dibromo-4-tert-butylbenzene with an organolithium reagent generates 4-tert-butylbenzyne, a highly reactive intermediate for cycloadditions and nucleophilic trapping.

Mechanistic Insight: The addition of n-butyllithium initiates a lithium-halogen exchange. Because the tert-butyl group destabilizes adjacent negative charge via its +I effect, the exchange preferentially occurs at the less electron-rich C2 position to form the more stable meta-lithiated species[4]. However, at temperatures above -40 °C, this o-bromoaryllithium intermediate rapidly eliminates lithium bromide (LiBr) to yield 4-tert-butylbenzyne.

Regioselective lithium-halogen exchange and subsequent elimination to form 4-tert-butylbenzyne.

Protocol 2: Self-Validating Benzyne Generation and Trapping

-

Reagents: 1,2-Dibromo-4-tert-butylbenzene (1.0 eq), n-BuLi (1.05 eq, 2.5 M in hexanes), Furan (10.0 eq, trapping agent/co-solvent), Anhydrous THF.

-

Step-by-Step Methodology:

-

Dissolve 1,2-dibromo-4-tert-butylbenzene and furan in anhydrous THF under a nitrogen atmosphere.

-

Cool the reaction vessel strictly to -78 °C using a dry ice/acetone bath.

-

Add n-BuLi dropwise over 15 minutes. Causality: The ultra-low temperature strictly separates the lithiation step from the elimination step. It ensures complete formation of the o-bromoaryllithium species before any benzyne is generated, preventing the highly nucleophilic n-BuLi from attacking the benzyne intermediate.

-

Stir at -78 °C for 1 hour.

-

Remove the cooling bath and allow the mixture to slowly warm to room temperature. As the temperature crosses the -40 °C threshold, LiBr eliminates, generating the benzyne in situ, which immediately undergoes a [4+2] Diels-Alder cycloaddition with the excess furan.

-

Quench with saturated aqueous NH₄Cl, extract with Et₂O, dry over MgSO₄, and concentrate.

-

-

Self-Validation Checkpoint: The isolation of the cycloadduct (6-tert-butyl-1,4-epoxy-1,4-dihydronaphthalene) as a mixture of two regioisomers validates the successful generation of the benzyne intermediate. The absence of butyl-substituted aromatic byproducts confirms that temperature control successfully prevented n-BuLi from acting as a competing nucleophile.

Quantitative Data Summary

Table 2: Quantitative Reaction Profiles

| Reaction Type | Reagents / Catalyst | Target Intermediate or Product | Typical Yield | Key Kinetic / Regiochemical Feature |

| Double Cyanation | Zn(CN)₂, Pd₂(dba)₃, dppf | 4-tert-Butylphthalonitrile | 85–92% | Second oxidative addition is >10x faster than the first. |

| Benzyne Generation | n-BuLi, Furan (trap) | 6-tert-Butyl-1,4-epoxy-1,4-dihydronaphthalene | 70–80% | Elimination of LiBr occurs rapidly above -40 °C. |

| Suzuki-Miyaura (Mono) | Ar-B(OH)₂ (1 eq), Pd(PPh₃)₄ | Mono-aryl bromo intermediate | 40–50% | Poor regioselectivity due to competing steric and electronic factors. |

Conclusion & Future Perspectives

The reactivity of 1,2-dibromo-4-tert-butylbenzene is a masterclass in balancing steric bulk with electronic induction. By understanding that the tert-butyl group renders the C1-Br bond electron-rich and the C2-Br bond sterically shielded, chemists can rationally design conditions to force double-substitutions (via electronic activation of intermediates) or generate highly reactive arynes (via selective lithiation). As drug development increasingly relies on complex, sterically hindered aromatic scaffolds to improve API metabolic stability, mastering the nuanced reactivity of such asymmetric dihalides remains an essential skill for the modern synthetic chemist.

References

Sources

1,2-Dibromo-4-tert-butylbenzene synonyms and identifiers

Title: Comprehensive Technical Guide on 1,2-Dibromo-4-tert-butylbenzene: Identifiers, Synthesis, and Applications in Advanced Chemical Workflows

Executive Summary

As a Senior Application Scientist, I frequently evaluate halogenated aromatic building blocks for complex synthesis pipelines. Few compounds offer the precise steric and electronic balance of 1,2-dibromo-4-tert-butylbenzene . This compound is a highly versatile intermediate in organic synthesis, playing a pivotal role in pharmaceutical manufacturing, agrochemical development, and the synthesis of advanced functional materials such as phthalocyanines[1][2]. This whitepaper provides a rigorous, self-validating guide to its chemical identifiers, physicochemical properties, and validated experimental workflows.

Chemical Identity, Synonyms, and Structural Identifiers

Accurate chemical identification is the absolute cornerstone of reproducible research. The compound features an ortho-dibromo motif coupled with a bulky tert-butyl group at the para position relative to one of the bromines. This specific substitution pattern is not merely structural; it dictates the molecule's reactivity. The tert-butyl group provides significant steric shielding and enhances lipophilicity—crucial for solubilizing downstream macrocyclic products—while the adjacent bromines serve as orthogonal reactive sites for transition-metal-catalyzed cross-coupling, as detailed in the 3[3].

Table 1: Primary Chemical Identifiers and Synonyms [3][4]

| Attribute | Identifier / Synonym |

|---|---|

| IUPAC Name | 1,2-dibromo-4-tert-butylbenzene |

| CAS Registry Number | 6683-75-6 |

| PubChem CID | 12250805 |

| SMILES | CC(C)(C)C1=CC(=C(C=C1)Br)Br |

| InChIKey | LZOUMICSOKCMJT-UHFFFAOYSA-N |

| Common Synonyms | 4-tert-Butyl-1,2-dibromobenzene; 3,4-Dibromotert-butylbenzene; Benzene, 1,2-dibromo-4-(1,1-dimethylethyl)- |

Physicochemical Properties & Mechanistic Causality

Understanding the physical properties of 1,2-dibromo-4-tert-butylbenzene is essential for designing robust isolation, purification, and reaction protocols.

Table 2: Physicochemical Properties and Significance [1][3][4][5]

| Property | Value | Mechanistic Causality / Significance |

|---|---|---|

| Molecular Formula | C₁₀H₁₂Br₂ | The presence of two bromine atoms (⁷⁹Br and ⁸¹Br) creates a distinct 1:2:1 isotopic triplet in mass spectrometry, aiding in rapid product identification. |

| Molecular Weight | 292.01 g/mol | Standard reference for precise stoichiometric calculations in catalytic cycles. |

| Exact Mass | 289.930573 Da | Critical for structural validation via High-Resolution Mass Spectrometry (HRMS). |

| Boiling Point | 281-282 °C | The high boiling point reflects strong intermolecular dispersion forces generated by the heavy, polarizable halogen atoms. |

| Physical State | White to off-white solid / Pale liquid | Depending on ambient temperature and purity, it presents as a low-melting solid or liquid, necessitating careful temperature control during storage and handling. |

Validated Experimental Protocols

To ensure high-fidelity results, the following protocols are designed as self-validating systems, incorporating mechanistic causality for every experimental choice.

Synthesis of 1,2-Dibromo-4-tert-butylbenzene via Electrophilic Aromatic Bromination

This protocol outlines the synthesis from 1-bromo-4-tert-butylbenzene, a standard procedure documented in2[2].

Step-by-Step Methodology:

-

Reaction Setup & Activation: Dissolve 1-bromo-4-tert-butylbenzene (0.04 mol) in 5 mL of anhydrous carbon tetrachloride (CCl₄). Add a catalytic amount of iron powder. Causality: CCl₄ is fully halogenated and inert, preventing solvent side-reactions. The iron powder reacts in situ with bromine to generate FeBr₃, a potent Lewis acid that polarizes the Br-Br bond, creating the highly reactive electrophile necessary for aromatic substitution.

-

Controlled Addition: Cool the mixture to 5 °C. Dropwise, add a solution of bromine (0.12 mol) in 4 mL of CCl₄ over 10 minutes. Causality: The bromination is highly exothermic. Maintaining a low temperature suppresses the formation of unwanted polybrominated side products and controls the reaction kinetics.

-

Propagation & Self-Validation: Stir the reaction at 15 °C for 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using hexane as the eluent. Causality: The disappearance of the starting material spot and the emergence of a lower Rf spot (due to increased molecular weight and polarizability from the second bromine) visually validates the reaction's progress.

-

Quenching: Carefully add saturated aqueous sodium thiosulfate (Na₂S₂O₃). Causality: Thiosulfate reduces any residual, hazardous Br₂ to benign bromide ions. The transition of the solution from a deep red/brown to a clear/pale yellow provides immediate visual confirmation of a successful quench.

-

Purification: Evaporate the organic solvent under reduced pressure. Purify the crude product via silica gel column chromatography using a CH₂Cl₂-hexane (1:1) eluent[2]. Causality: Silica gel effectively resolves the target ortho-dibromo product from trace mono- or tri-brominated impurities based on subtle differences in dipole moments.

Experimental workflow for the synthesis of 1,2-Dibromo-4-tert-butylbenzene.

Downstream Application: Palladium-Catalyzed Cyanation to Phthalonitriles

1,2-Dibromo-4-tert-butylbenzene is heavily utilized to synthesize substituted phthalonitriles, which are precursors to highly soluble phthalocyanine dyes[2].

Step-by-Step Methodology:

-

Reagent Assembly: Combine 1,2-dibromo-4-tert-butylbenzene, zinc cyanide (Zn(CN)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and 1,1′-bis(diphenylphosphino)ferrocene (dppf) in anhydrous DMF. Causality: Zn(CN)₂ is a safer, less toxic cyanide source than NaCN. The combination of Pd₂(dba)₃ and the bulky dppf ligand forms an active Pd(0) complex with a large bite angle, which forces the intermediate into a geometry that accelerates the reductive elimination of the sterically hindered ortho-dinitrile.

-

Deoxygenation: Purge the reaction vessel with Argon for 15 minutes. Causality: Pd(0) catalysts are extremely sensitive to oxidation. Removing dissolved O₂ prevents catalyst degradation, ensuring high turnover frequencies.

-

Execution & Workup: Heat the mixture to 100 °C until completion (monitored by GC-MS). Cool and partition between ethyl acetate and water. Causality: The elevated temperature overcomes the activation energy barrier for the oxidative addition of Pd into the strong C-Br bonds. During workup, the highly polar DMF partitions into the aqueous phase, leaving the lipophilic phthalonitrile product cleanly in the organic phase.

Logical relationship of downstream applications in materials science and drug development.

Safety, Handling, and Storage Protocols

As a halogenated aromatic compound, 1,2-dibromo-4-tert-butylbenzene must be handled with rigorous safety standards[4].

-

Ventilation: Always handle within a certified fume hood to prevent inhalation of vapors or dust.

-

PPE: Nitrile gloves (double-gloved) and splash goggles are mandatory.

-

Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Use non-sparking tools to prevent static discharge.

References

- 1,2-Dibromo-4-tert-butylbenzene - nordmann.

- Source: echemi.

- Source: nih.

- Source: thieme-connect.

- Source: nt-rt.

Sources

- 1. 1,2-Dibromo-4-tert-butylbenzene (6683-75-6) at Nordmann - nordmann.global [nordmann.global]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. 1,2-Dibromo-4-tert-butylbenzene | C10H12Br2 | CID 12250805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. tianfu.nt-rt.ru [tianfu.nt-rt.ru]

Advanced Research Applications of 1,2-Dibromo-4-tert-butylbenzene: A Technical Guide to Macrocycle Synthesis and Cross-Coupling

Introduction: The Strategic Value of the Scaffold

In advanced organic synthesis, the selection of a starting building block dictates the ceiling of a project's success. 1,2-Dibromo-4-tert-butylbenzene (CAS: 6683-75-6) is a highly specialized synthon characterized by an ortho-dibromo motif coupled with a bulky para-tert-butyl group.

While standard dibromobenzenes suffer from poor solubility and uncontrollable aggregation in downstream products, the inclusion of the tert-butyl group fundamentally alters the physicochemical trajectory of this molecule [1]. It acts as a steric bumper, preventing detrimental π-π stacking (aggregation) in resulting polyaromatic hydrocarbons (PAHs) and macrocycles. This makes it an indispensable precursor for Organic Light-Emitting Diodes (OLEDs), photoelectric materials, and photodynamic therapy (PDT) agents [2].

Physicochemical Profile

To understand its behavior in a reactor, we must first benchmark its physical properties.

| Property | Value | Causality in Synthesis |

| Molecular Weight | 292.01 g/mol | High mass dictates lower volatility; safe for high-temp reflux. |

| Boiling Point | 281–282 ºC | Permits the use of high-boiling solvents (e.g., DMAC, DMF) without substrate loss. |

| Density | 1.557 g/mL | Heavier than aqueous phases; dictates bottom-layer collection during liquid-liquid extraction. |

| Steric Profile | High (C-4 position) | Induces differential reactivity between the C-1 and C-2 bromine atoms during cross-coupling. |

Core Application: Synthesis of Sterically Hindered Phthalonitriles

The most prominent research use of 1,2-dibromo-4-tert-butylbenzene is its conversion into 4-tert-butylphthalonitrile , the direct precursor to soluble phthalocyanine dyes [3].

Historically, chemists relied on the Rosenmund-von Braun reaction, refluxing the dibromide with Copper(I) Cyanide (CuCN) at >200 °C. However, this method is fundamentally flawed for high-purity applications: the copper acts as a template, prematurely cyclizing the nitriles to form copper phthalocyanine byproducts, severely depressing the yield of the free nitrile[2].

To circumvent this, modern protocols employ a Palladium-Catalyzed Cyanation using Zinc Cyanide ( Zn(CN)2 ). This system is self-validating: the palladium selectively activates the C-Br bonds via oxidative addition without templating the macrocycle, ensuring a clean conversion to the dinitrile [1].

Experimental Protocol: Palladium-Catalyzed Cyanation

Mechanistic Rationale: We utilize Pd2(dba)3 as the palladium(0) source and dppf as a bidentate ligand. The wide bite angle of dppf forces the palladium center into a geometry that accelerates reductive elimination of the nitrile. Crucially, the addition of polymethylhydrosiloxane (PMHS) acts as a mild reducing agent, maintaining the palladium in its active Pd(0) state and eliminating the strict requirement for a glovebox or ultra-inert atmosphere [1].

Reagents:

-

1,2-Dibromo-4-tert-butylbenzene (1.0 equiv, 10 mmol)

-

Zn(CN)2 (1.2 equiv, 12 mmol)

-

Pd2(dba)3 (2 mol%)

-

dppf (4 mol%)

-

PMHS (Polymeric reducing agent, 30 mol%)

-

Solvent: N,N-Dimethylacetamide (DMAC), degassed.

Step-by-Step Methodology:

-

System Preparation: Charge a flame-dried Schlenk flask with 1,2-dibromo-4-tert-butylbenzene, Zn(CN)2 , Pd2(dba)3 , and dppf.

-

Solvent Addition: Inject 20 mL of anhydrous, degassed DMAC via syringe. The polar aprotic nature of DMAC stabilizes the transition states during transmetalation.

-

Catalyst Activation: Inject PMHS dropwise. You will observe a slight color change as the Pd(II) resting states are reduced to the active Pd(0) species.

-

Thermal Cycling: Heat the reaction mixture to 100–120 °C under a nitrogen balloon for 12 hours.

-

Quenching & Workup: Cool to room temperature. Quench carefully with a 10% aqueous ammonia solution (to complex excess zinc and unreacted cyanide safely). Extract with ethyl acetate (3 x 20 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc 9:1) to yield 4-tert-butylphthalonitrile as a white solid (Yield: ~85-92%).

Figure 1: Palladium-catalyzed cyanation pathway bypassing traditional Rosenmund-von Braun limitations.

Downstream Application: Phthalocyanine Macrocyclization

Once 4-tert-butylphthalonitrile is isolated, it is subjected to cyclotetramerization. The tert-butyl groups are critical here. Unsubstituted phthalocyanines are notoriously insoluble "brick dust," making them nearly impossible to process into thin films for OLED screens or formulate into intravenous drugs [2]. The tert-butyl groups project outward from the macrocyclic plane, disrupting intermolecular π-π stacking and rendering the resulting Tetra-tert-butylphthalocyanine highly soluble in standard organic solvents (chloroform, toluene).

Cyclotetramerization Workflow

Figure 2: Divergent cyclotetramerization pathways for metal-free and metallated phthalocyanines.

Cross-Coupling for Pharmaceutical Scaffolds

Beyond macrocycles, 1,2-dibromo-4-tert-butylbenzene is a highly prized substrate for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions in drug discovery [4].

The Causality of Sterics in Regioselectivity: When executing a mono-coupling reaction (using 1.0 equivalent of an arylboronic acid), the two bromine atoms are not equally reactive. The bromine at the C-2 position is sterically hindered by the adjacent tert-butyl group at C-4. Consequently, oxidative addition of the palladium catalyst occurs preferentially at the C-1 position (the less hindered bromine).

This inherent regioselectivity allows researchers to synthesize asymmetric biphenyl or terphenyl systems sequentially without needing complex protecting group strategies. By first coupling at C-1 at room temperature, and subsequently raising the temperature to force coupling at the sterically demanding C-2 position, highly complex, non-planar pharmaceutical scaffolds can be engineered.

Conclusion

1,2-Dibromo-4-tert-butylbenzene is far more than a simple aryl halide; it is a meticulously designed synthetic lever. By understanding the causality of its structural features—specifically how the tert-butyl group dictates both downstream macrocycle solubility and upstream cross-coupling regioselectivity—researchers can optimize workflows for OLED materials, photosensitizers, and advanced pharmaceutical intermediates.

References

-

Synthesis of substituted phthalocyanines University of Michigan / ResearchGate URL:[Link]

Technical Whitepaper: GHS Classification, Mechanistic Toxicology, and Safe Handling Protocols for 1,2-Dibromo-4-tert-butylbenzene

Executive Summary

1,2-Dibromo-4-tert-butylbenzene (CAS: 6683-75-6) is a highly versatile, sterically hindered halogenated aromatic building block. It is heavily utilized in the synthesis of active pharmaceutical ingredients (APIs), complex agrochemicals, and advanced organic light-emitting diode (OLED) materials[1]. Due to its dual electrophilic sites and lipophilic nature, it presents specific occupational hazards.

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. This whitepaper deconstructs the Globally Harmonized System (GHS) classifications for this compound, explaining the chemical causality behind its toxicological profile, and provides a self-validating experimental workflow for its safe use in palladium-catalyzed cross-coupling reactions.

Chemical Identity & Physicochemical Profiling

Understanding the physical properties of 1,2-Dibromo-4-tert-butylbenzene is the first step in risk mitigation. Its high boiling point and density dictate its behavior in both reaction vessels and environmental exposure scenarios [1], [2].

Table 1: Physicochemical Properties

| Property | Value | Operational Implication |

| CAS Number | 6683-75-6 | Unique identifier for regulatory tracking. |

| Molecular Formula | C10H12Br2 | High halogen content requires specific waste segregation. |

| Molecular Weight | 292.01 g/mol | Heavy molecular weight influences vapor pressure. |

| Physical State | Pale-yellow solid/liquid | Phase transitions near room temp require careful handling. |

| Boiling Point | 281–282 °C | Low volatility at room temp, but hazardous if aerosolized. |

| Density | 1.557 g/mL (at 25 °C) | Sinks in aqueous biphasic extractions; impacts separation. |

GHS Hazard Classification & Mechanistic Toxicology

Under the GHS framework, 1,2-Dibromo-4-tert-butylbenzene triggers several hazard categories (Signal Word: Warning ). Rather than simply listing these hazards, we must understand the biochemical causality behind them to engineer effective safety controls [3].

-

H302: Harmful if swallowed (Acute Oral Toxicity, Category 4)

-

Mechanistic Causality: The highly lipophilic tert-butyl group dramatically enhances gastrointestinal absorption. Once in systemic circulation, the heavy bromine atoms can induce hepatic oxidative stress during cytochrome P450-mediated metabolism, leading to cellular toxicity.

-

-

H315: Causes skin irritation (Skin Corrosion/Irritation, Category 2)

-

Mechanistic Causality: The molecule's high partition coefficient (LogP) allows it to rapidly permeate the lipid-rich stratum corneum of the skin. Once localized in the epidermis, the electrophilic brominated ring disrupts lipid bilayers and interacts with keratinocytes, triggering localized inflammatory cascades.

-

-

H319: Causes serious eye irritation (Serious Eye Damage/Irritation, Category 2A)

-

Mechanistic Causality: Direct contact with the aqueous environment of the cornea leads to rapid localized protein denaturation. The compound's low solubility in water means it forms concentrated micro-droplets on the ocular surface, causing prolonged irritation if not immediately flushed.

-

-

H335: May cause respiratory irritation (STOT - Single Exposure, Category 3)

-

Mechanistic Causality: While its vapor pressure is low at room temperature, any aerosolization (e.g., during vigorous stirring, heating, or powder transfer) allows micro-particulates to interact with the mucosal lining of the respiratory tract, chemically stimulating sensory nerve endings.

-

Visualizing the Safety Architecture

To ensure a self-validating safety environment, we map the specific GHS hazards directly to their corresponding engineering controls and procedural mitigations.

Fig 1: GHS hazard mapping and self-validating workflow for 1,2-Dibromo-4-tert-butylbenzene.

Self-Validating Experimental Protocol: Regioselective Cross-Coupling

To demonstrate the practical application of these GHS guidelines, the following is a self-validating protocol for the mono-arylation of 1,2-Dibromo-4-tert-butylbenzene via a Suzuki-Miyaura coupling.

Scientific Causality in Regioselectivity : The tert-butyl group at C4 exerts an electron-donating inductive effect (+I), increasing electron density at the para position (C1). Consequently, the C2-Br bond is relatively more electron-deficient, thermodynamically favoring the initial oxidative addition of the Pd(0) species at C2.

Step-by-Step Methodology

Step 1: Preparation and PPE Verification (Mitigates H315, H319)

-

Action : Don a flame-resistant lab coat, chemical splash goggles, and implement double-gloving (inner: standard nitrile; outer: heavy-duty Viton).

-

Validation : Standard nitrile provides dexterity but offers limited breakthrough time for halogenated aromatics. The Viton outer glove acts as a self-validating barrier; if the outer glove is compromised, the inner glove provides a secondary window for safe removal, preventing the lipophilic dibromoarene from permeating to the skin.

Step 2: Reagent Dispensing (Mitigates H335)

-

Action : Inside a certified fume hood (verified face velocity of 0.5 m/s), weigh 10.0 mmol (2.92 g) of 1,2-Dibromo-4-tert-butylbenzene.

-

Validation : Handling the compound strictly within the draft of the hood ensures that any volatilized fractions or microscopic aerosols generated during spatulation are immediately exhausted away from the operator's breathing zone.

Step 3: Reaction Assembly under Inert Atmosphere

-

Action : In an oven-dried Schlenk flask, combine the substrate with 10.5 mmol of the desired arylboronic acid, 0.05 mmol Pd(dppf)Cl₂, and 20.0 mmol of anhydrous K₂CO₃. Add 30 mL of rigorously degassed 1,4-dioxane/water (4:1).

-

Validation : Degassing the solvent prevents catalyst deactivation. More importantly from a safety perspective, it prevents uncontrolled oxidative side reactions that could lead to thermal runaways and subsequent aerosolization of the hazardous starting material.

Step 4: Execution and Quenching

-

Action : Heat the mixture to 80 °C under a nitrogen atmosphere for 12 hours. Cool to room temperature and quench slowly with 20 mL of saturated aqueous NH₄Cl.

-

Validation : Controlled heating well below the substrate's boiling point (281 °C) prevents over-pressurization. The quench neutralizes residual base and safely precipitates palladium byproducts, rendering the mixture safe for phase separation.

Step 5: Halogenated Waste Segregation (P501 Compliance)

-

Action : Collect all aqueous and organic washings into a specifically designated "Halogenated Organic Waste" container.

-

Validation : Environmental regulations mandate strict separation of brominated compounds. Mixing them with non-halogenated waste can lead to the formation of highly toxic, bioaccumulative dioxins during municipal incineration.

References

Advanced Handling and Synthetic Utility of 1,2-Dibromo-4-tert-butylbenzene in Pharmaceutical Development

Executive Summary

In the landscape of advanced drug development and materials science, 1,2-Dibromo-4-tert-butylbenzene (1,2-DBTBB) serves as a highly versatile, di-halogenated aromatic building block. The presence of two adjacent bromine atoms provides a scaffold for sequential, regioselective cross-coupling reactions, while the bulky tert-butyl group imparts critical steric and electronic directionality. As a Senior Application Scientist, I have designed this whitepaper to move beyond basic safety data sheets. Here, we analyze the physicochemical causality behind its hazard profile and establish self-validating protocols for both safe handling and synthetic application.

Physicochemical Profiling & Hazard Causality

To design effective safety and synthetic protocols, we must first understand how the molecule's physical properties dictate its macroscopic behavior. Table 1 summarizes the core quantitative data for 1,2-DBTBB.

Table 1: Physicochemical Properties and Handling Impact

| Property | Value | Causality / Impact on Experimental Design |

| CAS Number | 6683-75-6[1] | Primary identifier for regulatory and inventory tracking. |

| Molecular Weight | 292.01 g/mol [2] | High mass reduces ambient volatility but requires robust mass-balance tracking during synthesis. |

| Boiling Point | 281–282 °C[3] | High thermal stability; requires high-vacuum systems for purification via distillation. |

| Density | 1.557 g/mL at 25 °C[3] | Significantly denser than water; dictates that the organic layer will be the bottom phase in aqueous biphasic workups. |

| Flash Point | >110 °C (>230 °F)[3] | Low flammability risk at standard ambient temperatures, allowing for safer high-temperature reflux conditions. |

| GHS Hazards | H302, H315, H319, H335[2] | Dictates strict engineering controls and closed-system handling (detailed below). |

Mechanistic Basis of GHS Classifications

The hazard statements associated with 1,2-DBTBB are not arbitrary; they are a direct consequence of its molecular architecture:

-

H315 (Skin Irritation) & H319 (Eye Irritation): The tert-butyl group significantly increases the molecule's lipophilicity (XLogP3 ≈ 5.0)[4]. Upon dermal or ocular contact, the molecule rapidly partitions into and disrupts lipid bilayers. The electron-dense bromine atoms then induce localized oxidative stress and protein denaturation, triggering an inflammatory cascade[2].

-

H302 (Harmful if Swallowed): This same lipophilicity ensures rapid and near-complete absorption across the gastrointestinal epithelium if ingested[2].

-

H335 (Respiratory Irritation): Despite its high boiling point, vigorous stirring, sonication, or heating can generate micro-aerosols. Inhalation of these dense droplets leads to direct interaction with the mucosal lining of the respiratory tract[2].

Self-Validating Safety & Handling Protocols

Trustworthy laboratory execution requires closed-loop systems where every action is verified before proceeding. The following protocol ensures zero-exposure handling of 1,2-DBTBB.

Step-by-Step Handling Workflow

-

Environmental Validation:

-

Action: Transfer the sealed reagent bottle to a certified chemical fume hood.

-

Causality: Prevents aerosol accumulation in the ambient lab environment.

-

Validation: Use a digital anemometer to verify the fume hood face velocity is ≥100 feet per minute (fpm) before opening the vessel.

-

-

PPE Verification:

-

Action: Don splash goggles, a flame-resistant lab coat, and double-layered nitrile gloves.

-

Causality: Halogenated aromatics can permeate standard single-layer nitrile over prolonged exposure. The double layer provides a critical time buffer.

-

Validation: Perform a visual inflation test on the gloves to ensure zero micro-punctures prior to handling.

-

-

Precision Transfer:

-

Action: Use a positive displacement pipette or a mass-calibrated syringe to transfer the liquid.

-

Causality: The high density (1.557 g/mL)[3] causes standard air-displacement pipettes to under-deliver due to hydrostatic pressure.

-

Validation: Dispense onto a tared analytical balance; the mass should perfectly correlate with the calculated volume × density.

-

-

Decontamination & Quench:

-